molecular formula C16H16N4O3S B2860954 4-((3-(Pyrimidin-2-yloxy)piperidin-1-yl)sulfonyl)benzonitrile CAS No. 2034576-82-2

4-((3-(Pyrimidin-2-yloxy)piperidin-1-yl)sulfonyl)benzonitrile

Cat. No. B2860954
CAS RN: 2034576-82-2
M. Wt: 344.39
InChI Key: JQXGJUXJXHPZDD-UHFFFAOYSA-N
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Description

The compound “4-((3-(Pyrimidin-2-yloxy)piperidin-1-yl)sulfonyl)benzonitrile” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperidine ring, which is a six-membered ring with one nitrogen atom . These

Scientific Research Applications

Synthesis of Piperidine Derivatives

Piperidine derivatives are synthesized through various intra- and intermolecular reactions. These reactions lead to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of these compounds is crucial for modern organic chemistry due to their significant role in drug construction .

Pharmacological Applications

Piperidine derivatives are present in more than twenty classes of pharmaceuticals, including alkaloids . They are important synthetic blocks for drug construction, and their pharmacological applications are vast, ranging from central nervous system agents to cardiovascular drugs .

Biological Activity

The biological activity of piperidine derivatives is a key area of research. These compounds are evaluated for potential drug discovery, especially those containing the piperidine moiety, which is a common structure in many pharmacologically active molecules .

Cancer Therapy

Specific piperidine derivatives have been designed as inhibitors for clinically resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitors . These inhibitors are significant for cancer therapy as they target specific pathways involved in tumor growth and survival.

Protein Kinase Inhibition

Piperidine derivatives have been discovered as selective, orally active inhibitors of Protein Kinase B (Akt) . Akt plays a crucial role in cell proliferation and survival, and its deregulation is often associated with cancer. Therefore, inhibitors targeting PKB have potential as antitumor agents .

Synthesis of Isatin Sulonylpiperidinyl Derivatives

The synthesis pathways for isatin sulonylpiperidinyl derivatives represent another application. These derivatives are synthesized for various pharmacological studies and have potential therapeutic applications .

properties

IUPAC Name

4-(3-pyrimidin-2-yloxypiperidin-1-yl)sulfonylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3S/c17-11-13-4-6-15(7-5-13)24(21,22)20-10-1-3-14(12-20)23-16-18-8-2-9-19-16/h2,4-9,14H,1,3,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQXGJUXJXHPZDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C#N)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((3-(Pyrimidin-2-yloxy)piperidin-1-yl)sulfonyl)benzonitrile

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